methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate
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Overview
Description
Methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with benzoic acid derivatives under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of biomass-derived furfurals as starting materials. The process includes catalytic reactions under environmentally friendly conditions, adhering to the principles of green chemistry .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial and antifungal activities.
Indole derivatives: Exhibiting a wide range of biological activities, including antiviral and anticancer properties
Uniqueness
Methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of furan and benzoate moieties makes it a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C14H13N3O4 |
---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
methyl 2-[5-[(E)-(carbamoylhydrazinylidene)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C14H13N3O4/c1-20-13(18)11-5-3-2-4-10(11)12-7-6-9(21-12)8-16-17-14(15)19/h2-8H,1H3,(H3,15,17,19)/b16-8+ |
InChI Key |
YBHOYSRBPHMBQY-LZYBPNLTSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=N/NC(=O)N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=NNC(=O)N |
solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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